N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-14-20(17,18)11-7-5-10(6-8-11)15-13(16)12-4-3-9-19-12/h3-9,14H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDYMESCBFYLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 4-(ethylsulfamoyl)aniline. This intermediate is then subjected to a coupling reaction with furan-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular pathways involved often include the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells.
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl Substituents
Compounds with sulfamoyl groups on the phenyl ring exhibit diverse biological activities depending on substituent variations. Key examples include:
Key Insights :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial activity by increasing electrophilicity .
- Heterocyclic sulfamoyl substituents (e.g., pyridine, thiazole) improve target specificity in cancer therapies .
- The ethylsulfamoyl group in the target compound may offer metabolic stability due to its aliphatic nature, contrasting with aromatic substituents.
Analogues with Different Aryl Groups
Variations in the aryl group significantly impact biological and physicochemical properties:
Key Insights :
Key Insights :
Physicochemical Properties
Melting points and yields of select analogues:
Key Insights :
- Higher yields (>90%) are achieved via hydrazinolysis compared to Suzuki-Miyaura coupling (~70%) .
- Melting points correlate with molecular symmetry; bulkier substituents (e.g., sulfamoyl) increase melting points .
Biological Activity
N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a sulfonamide group and a furan-2-carboxamide moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a furan ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
This compound exhibits its biological effects primarily through interaction with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in the folate biosynthetic pathway, similar to classical sulfonamides.
- Receptor Binding : The furan ring can interact with various receptors, potentially altering their activity and leading to therapeutic effects.
- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, which is characteristic of many furan derivatives .
Antibacterial Properties
Research indicates that derivatives of furan compounds demonstrate significant antibacterial activity. For instance, studies have shown that furan derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations (MIC values ranging from 64 µg/mL to 7.81 µM) . This suggests that this compound may possess similar efficacy.
Anticancer Potential
Furan derivatives have also been explored for their anticancer properties. Studies indicate that certain furan-containing compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer . The mechanism often involves the inhibition of topoisomerase I, leading to disrupted DNA replication.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide | Structure | Anticancer | Exhibited significant cytotoxicity against MDA-MB468 cells |
| N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | Structure | Psychoactive | Known for its central nervous system effects |
| This compound | - | Antibacterial, potential anticancer | Unique combination of functional groups enhances biological activity |
Case Studies
- Study on Antibacterial Activity : In a laboratory setting, this compound was tested against several bacterial strains. Results showed effective inhibition at concentrations comparable to established antibiotics .
- Anticancer Activity Assessment : A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide, and how can purity be validated?
- Synthetic Routes : The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and substituted aniline intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) is a common method .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard, complemented by LC-MS for molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural verification .
Q. How is the compound characterized spectroscopically, and what key spectral markers are observed?
- Spectroscopic Techniques :
- FTIR : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- NMR : Distinct signals include the furan ring protons (δ 6.3–7.5 ppm) and ethylsulfamoyl group (δ 1.1–1.3 ppm for CH₃, δ 3.0–3.5 ppm for NHCH₂) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the calculated molecular weight (e.g., ~337.3 g/mol) .
Q. What computational methods are used to predict binding affinity and mechanism of action?
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite assess interactions with target proteins (e.g., monkeypox virus DNA polymerase). High docking scores (-9.5 to -11.2 kcal/mol) suggest strong binding to viral enzymes .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) validate stability of ligand-protein complexes over 100 ns trajectories .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Reconciliation : Discrepancies in IC₅₀ values (e.g., antiviral vs. antibacterial assays) may arise from cell line specificity (e.g., Vero vs. HEK293) or assay conditions (e.g., serum concentration). Cross-validation using standardized protocols (e.g., WHO guidelines) is critical .
- Data Normalization : Normalize activity data to positive controls (e.g., acyclovir for antiviral assays) and report % inhibition at fixed concentrations (e.g., 10 µM) .
Q. What strategies optimize bioavailability given the compound’s low solubility?
- Formulation Approaches :
- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
- Nanocarriers : Encapsulation in liposomes (e.g., DOPC/DOPE) improves cellular uptake, as shown in similar furan carboxamides .
Q. How do density functional theory (DFT) studies inform electronic properties and reactivity?
- DFT Applications :
- HOMO-LUMO Analysis : Predicts charge transfer interactions (e.g., HOMO localized on furan ring, LUMO on sulfonamide) .
- Fukui Indices : Identifies nucleophilic/electrophilic sites for derivatization (e.g., C5 of the furan ring as a reactive hotspot) .
Q. What in vitro assays are recommended for evaluating structure-activity relationships (SAR)?
- Core Assays :
- Antiviral : Plaque reduction assays against poxviruses (e.g., monkeypox) with EC₅₀ determination .
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ comparison to celecoxib) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
